1-Fluoro-4-iodobenzene

Organic Synthesis Cross-Coupling Reaction Kinetics

1-Fluoro-4-iodobenzene (p-fluoroiodobenzene, CAS 352-34-1) is a para-dihalogenated aromatic compound with the molecular formula C6H4FI. It is a cornerstone intermediate in organic synthesis, valued for the differential reactivity of its carbon-iodine and carbon-fluorine bonds, which allows for precise, sequential functionalization.

Molecular Formula C6H4FI
Molecular Weight 222 g/mol
CAS No. 352-34-1
Cat. No. B1293370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-iodobenzene
CAS352-34-1
Molecular FormulaC6H4FI
Molecular Weight222 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)I
InChIInChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H
InChIKeyKGNQDBQYEBMPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.49e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-iodobenzene (CAS 352-34-1): A Foundational Dihalogenated Aromatic Building Block for Cross-Coupling and Radiochemistry


1-Fluoro-4-iodobenzene (p-fluoroiodobenzene, CAS 352-34-1) is a para-dihalogenated aromatic compound with the molecular formula C6H4FI [1]. It is a cornerstone intermediate in organic synthesis, valued for the differential reactivity of its carbon-iodine and carbon-fluorine bonds, which allows for precise, sequential functionalization . Its utility is prominently established in transition metal-catalyzed cross-coupling reactions, notably Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as in the preparation of 18F-radiolabeled probes for Positron Emission Tomography (PET) .

Strategic Sourcing of 1-Fluoro-4-iodobenzene: Why In-Class Analogs Cannot Be Assumed Interchangeable


The assumption that 1-bromo-4-fluorobenzene (CAS 460-00-4) or 1-chloro-4-fluorobenzene (CAS 352-33-0) can serve as a functional substitute for 1-fluoro-4-iodobenzene in procurement or synthesis is fundamentally flawed. The selection of the halogen dictates a delicate balance of reactivity, selectivity, and material properties. While bromo- and chloro-analogs are less expensive, their significantly lower reactivity in key cross-coupling steps can lead to protracted reaction times, lower yields, and increased catalyst loading, undermining process efficiency [1]. Conversely, the iodo-moiety in 1-fluoro-4-iodobenzene provides the superior leaving group ability necessary for efficient metal-catalyzed transformations, making it the preferred choice for challenging bond constructions . This section provides the quantitative evidence required to justify its selection over these and other potential alternatives.

Quantitative Differentiation of 1-Fluoro-4-iodobenzene (CAS 352-34-1) Against Key Analogs: An Evidence-Based Procurement Guide


Superior Cross-Coupling Kinetics of 1-Fluoro-4-iodobenzene vs. Bromo- and Chloro- Analogs

The carbon-iodine bond in 1-fluoro-4-iodobenzene exhibits significantly higher reactivity in transition metal-catalyzed cross-coupling reactions compared to the corresponding carbon-bromine and carbon-chlorine bonds. This is due to the lower bond dissociation energy of the C-I bond (approximately 65 kcal/mol) compared to C-Br (approx. 81 kcal/mol) and C-Cl (approx. 95 kcal/mol) [1]. This fundamental difference translates to faster oxidative addition, the rate-determining step in many catalytic cycles, enabling the use of milder conditions and achieving higher yields [2].

Organic Synthesis Cross-Coupling Reaction Kinetics

Directed Ortho-Metalation (DoM) Enabled by the Fluorine Substituent

The para-fluorine atom in 1-fluoro-4-iodobenzene serves as a strong director for ortho-metalation, a property not shared by non-fluorinated analogs like 4-iodotoluene or 4-chloroiodobenzene. Using a strong base like lithium diisopropylamide (LDA), regioselective metalation can be achieved ortho- to the fluorine atom [1]. This allows for a controlled sequence where the iodine site can be used for a first cross-coupling, followed by deprotonation and functionalization at the ortho position, enabling the synthesis of complex, multi-substituted aromatic systems [2].

Organic Synthesis Regioselective Functionalization Directed Metalation

Crystal Packing and Solid-State Behavior Distinct from 1-Bromo-4-fluorobenzene

In the solid state, 1-fluoro-4-iodobenzene exhibits a unique interplay of intermolecular interactions, favoring C-H···F hydrogen bonds over halogen bonds, a behavior that is in stark contrast to its bromo- and chloro-analogs [1]. Crystal structures of this series reveal that the preference for halogen bonding increases down the group (Cl < Br < I), and in 4-iodofluorobenzene, the occurrence of I···I and I···F halogen bonds is mutually exclusive across its polymorphs, indicating a delicate energy balance [2]. This impacts macroscopic properties like crystal packing, solubility, and melting point.

Crystallography Solid-State Chemistry Material Science

Optimal Research and Industrial Use Cases for 1-Fluoro-4-iodobenzene Driven by Its Specific Properties


Synthesis of 18F-Radiolabeled PET Tracers

The high reactivity of the C-I bond in 1-fluoro-4-iodobenzene is uniquely suited for the rapid, high-yielding incorporation of the short-lived 18F isotope into radiotracers via palladium-mediated cross-coupling. This application is directly enabled by the kinetic superiority of the iodo- over the bromo- or chloro-analogs, ensuring efficient use of the precious radioisotope .

Sequential Functionalization for Complex Pharmaceutical Scaffolds

1-Fluoro-4-iodobenzene is the ideal building block for synthesizing ortho-substituted biaryl motifs. The iodine atom facilitates a first cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom directs a subsequent deprotonation and electrophilic quench, a strategy validated by the compound's proven ability for regioselective ortho-metalation .

Development of Advanced Liquid Crystals and OLED Materials

The fluorine atom imparts desirable properties to liquid crystals, such as improved dielectric anisotropy and lower viscosity. The unique crystal packing preferences of 1-fluoro-4-iodobenzene, favoring C-H···F interactions, provide a rational basis for designing materials with specific solid-state morphologies and performance characteristics .

Fundamental Studies in Mechanistic Organometallic Chemistry

As a well-defined, para-substituted iodoarene, this compound serves as a valuable probe for studying oxidative addition mechanisms. Its distinct reactivity profile compared to bromo- and chloro- analogs, and its influence on the activation barrier in surface-catalyzed coupling reactions, make it a powerful tool for fundamental research .

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